n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide
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Overview
Description
n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities against various pathogens and neurodegenerative disorders . The tetrahydroisoquinoline scaffold has garnered significant attention in the scientific community due to its potential therapeutic applications .
Preparation Methods
The synthesis of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another approach is the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures . Industrial production methods often utilize these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride (SOCl2) for converting alcohols to alkyl chlorides and base-catalyzed hydrolysis for ester conversion . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel compounds with potential therapeutic properties . In biology, it has been studied for its antibacterial and neuroprotective activities . In medicine, it shows promise in the treatment of neurodegenerative disorders and infections . Industrial applications include its use in the synthesis of complex organic molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tetrahydroisoquinoline scaffold can form key interactions with target proteins, influencing their activity . This interaction is crucial for its biological effects, including antibacterial and neuroprotective activities .
Comparison with Similar Compounds
n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents and biological activities . The unique hydroxy and carboximidamide groups in n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide contribute to its distinct properties and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N'-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide |
InChI |
InChI=1S/C10H13N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12,14H,4-6H2,(H2,11,13) |
InChI Key |
MFUJKJZTNGKJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=NO)N |
Origin of Product |
United States |
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